1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione
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Overview
Description
1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione is a chemical compound with the molecular formula C8H11NO3. It is a derivative of maleimide, which is known for its applications in organic synthesis and as a building block in various chemical reactions. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the maleimide ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione typically involves the reaction of 2,3-dimethylmaleic anhydride with ethanolamine. The reaction proceeds through a condensation mechanism, where the anhydride reacts with the amine group of ethanolamine, followed by dehydration and ring closure to form the maleimide structure . The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The maleimide ring can be reduced to form succinimide derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyethyl group under mild conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Succinimide derivatives.
Substitution: Various substituted maleimide derivatives.
Scientific Research Applications
1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with sulfhydryl groups in proteins, leading to the formation of covalent bonds and modification of protein function.
Pathways Involved: The modification of proteins by this compound can affect various cellular pathways, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)maleimide: Lacks the dimethyl groups on the maleimide ring.
N-ethylmaleimide: Contains an ethyl group instead of a hydroxyethyl group.
N-(2-benzimidazole)-3,4-dimethylmaleimide: Contains a benzimidazole group instead of a hydroxyethyl group.
Uniqueness
1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione is unique due to the presence of both hydroxyethyl and dimethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
34321-82-9 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO3/c1-5-6(2)8(12)9(3-4-10)7(5)11/h10H,3-4H2,1-2H3 |
InChI Key |
NAQMRYXOGZYLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CCO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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